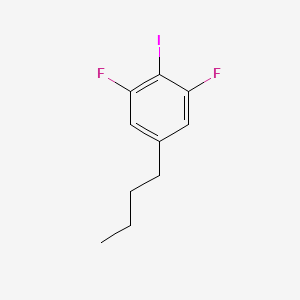

5-Butyl-1,3-difluoro-2-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,3-difluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRJEKYICBXXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C(=C1)F)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 5 Butyl 1,3 Difluoro 2 Iodobenzene

Strategies for Regioselective Functionalization of Fluorinated Benzene (B151609) Precursors

Fluorinated benzenes serve as versatile precursors in organic synthesis. The strong electronegativity and small size of fluorine atoms significantly influence the reactivity and regioselectivity of the aromatic ring. nih.gov Various strategies can be employed to selectively introduce substituents onto a difluorobenzene scaffold.

Directed Ortho Metalation (DoM) Approaches for Aromatic Lithiation and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.com This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org

In the context of 1,3-difluorobenzene (B1663923), the fluorine atoms themselves can act as moderate directing groups. organic-chemistry.org The interaction between the Lewis basic fluorine atoms and the Lewis acidic lithium of the organolithium reagent directs the deprotonation to the C2 position, which is situated between the two fluorine atoms. chem-station.compsu.edu This increased kinetic acidity at the C2 position allows for selective lithiation. organic-chemistry.org

The resulting 2,6-difluorophenyllithium intermediate is a versatile nucleophile that can be trapped with various electrophiles. organic-chemistry.org For the synthesis of the target molecule, quenching the lithiated intermediate with an iodine source, such as molecular iodine (I₂), would install the iodine atom at the C2 position, yielding 1,3-difluoro-2-iodobenzene. commonorganicchemistry.comcommonorganicchemistry.com This approach offers a highly regioselective route to the 2-iodo-1,3-difluorobenzene core structure.

Table 1: Key Aspects of Directed Ortho Metalation (DoM)

| Feature | Description | Reference |

|---|---|---|

| Principle | A directing metalation group (DMG) guides an organolithium reagent to deprotonate the adjacent ortho position. | wikipedia.org |

| Directing Group | The DMG is typically a Lewis basic moiety that interacts with the lithium cation. | baranlab.org |

| Fluorine as DMG | Fluorine atoms can act as moderate directing groups in DoM. | organic-chemistry.org |

| Application | In 1,3-difluorobenzene, DoM directs lithiation to the C2 position between the fluorine atoms. | psu.edu |

| Electrophilic Quench | The resulting aryllithium can be reacted with electrophiles like iodine (I₂) to form a C-I bond. | commonorganicchemistry.com |

Electrophilic Aromatic Substitution (EAS) Methodologies for Fluorobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. Fluorine atoms are deactivating yet ortho-, para-directing groups due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects.

For a 1,3-difluorobenzene precursor, the directing effects of the two fluorine atoms are additive, primarily activating the C4 and C6 positions (para to one fluorine and ortho to the other), and to a lesser extent, the C2 position (ortho to both fluorines). Direct electrophilic iodination of 1,3-difluorobenzene would likely result in a mixture of isomers, with 1,3-difluoro-4-iodobenzene being a major product. Achieving selective iodination at the C2 position via EAS is challenging and generally less efficient than the DoM approach.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Difluorobenzene Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex. acs.org

In difluorobenzene systems, a fluorine atom can act as a leaving group. For SNAr to be an effective strategy, the difluorobenzene ring must be further activated by at least one potent EWG, such as a nitro group (-NO₂). For example, in 2,4-difluoronitrobenzene, the nitro group strongly activates the positions ortho and para to it. acs.orgresearchgate.netacs.org A nucleophile will preferentially attack at these positions, displacing a fluorine atom. acs.orgresearchgate.net

While SNAr is a powerful tool for C-N, C-O, and C-S bond formation on activated haloarenes, its direct application to form the C-butyl bond of the target molecule is not straightforward. acs.org It is more conceptually relevant for the synthesis of precursors or for introducing other functionalities onto an already substituted ring. The reaction's regioselectivity is highly dependent on the position of the activating group relative to the leaving groups. researchgate.net

Installation of the Butyl Substituent (conceptual approaches)

Once the 1,3-difluoro-2-iodobenzene core is established, the next critical step is the introduction of the butyl group at the C5 position. Several classical and modern synthetic methods can be considered for this transformation.

Alkylation Reactions (e.g., via Friedel-Crafts or cross-coupling routes on precursors)

Friedel-Crafts Alkylation: This classic method involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation of the 1,3-difluoro-2-iodobenzene intermediate would be challenging. The benzene ring is heavily deactivated by the three halogen substituents. Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements, which could lead to isomeric butylbenzene (B1677000) products instead of the desired n-butyl substituent. chemistrytalk.org

Cross-Coupling Reactions: Modern cross-coupling reactions offer a more reliable and versatile alternative. The Kumada and Suzuki-Miyaura couplings are particularly relevant.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org To synthesize the target molecule, a Grignard reagent would need to be formed from 1,3-difluoro-2-iodobenzene, which would then be coupled with a butyl halide. However, generating a stable Grignard reagent in the presence of the existing iodo-substituent can be complex. A more viable Kumada approach would be to couple butylmagnesium bromide with a precursor like 1,5-dibromo-2,4-difluorobenzene. nih.gov

Suzuki-Miyaura Coupling: This is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com A plausible strategy would involve the Suzuki coupling of 1,3-difluoro-2,5-diiodobenzene (B14031553) with butylboronic acid. This would selectively install the butyl group at one of the iodinated positions. The Suzuki reaction is known for its high functional group tolerance and is widely used in the synthesis of complex molecules. princeton.edunih.govrsc.orgnih.gov

Table 2: Comparison of Alkylation Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | Reaction of an alkyl halide with an aromatic ring using a Lewis acid catalyst. | Potentially straightforward. | Ring deactivation by halogens; prone to carbocation rearrangements. chemistrytalk.org |

| Kumada Coupling | Nickel or palladium-catalyzed coupling of a Grignard reagent with an organic halide. wikipedia.org | Utilizes readily available Grignard reagents. | Grignard formation can be difficult with certain substrates. nrochemistry.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an organic halide. youtube.com | High functional group tolerance; mild reaction conditions; commercially available reagents. | Requires synthesis of the organoboron reagent or a dihalogenated precursor. |

Functional Group Interconversions on Side Chains

An alternative and often more controllable approach to installing the n-butyl group is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. chemistrysteps.com This method circumvents the issues of carbocation rearrangements associated with direct alkylation. quora.com

Friedel-Crafts Acylation: The 1,3-difluoro-2-iodobenzene intermediate can be acylated with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃). The acyl group is deactivating, so a single acylation occurs, and it will direct to the C5 position, which is the most activated position para to one fluorine and meta to the other substituents. This reaction would yield 1-(2,4-difluoro-5-iodophenyl)butan-1-one.

Reduction of the Acyl Group: The resulting ketone can then be reduced to the corresponding methylene (B1212753) (-CH₂-) group. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.comorgoreview.com It is effective for reducing aryl ketones but is performed under strongly acidic conditions, which the substrate must be able to tolerate. chemistrytalk.orgorgoreview.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgbyjus.com It is suitable for substrates that are sensitive to acid but stable in strong base. chemistrysteps.comalfa-chemistry.com

This acylation-reduction sequence provides a reliable pathway to install a straight-chain alkyl group onto a deactivated aromatic ring. chemistrysteps.comucalgary.ca

Table 3: Reduction Methods for Acylbenzenes

| Reduction Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), HCl | Strongly acidic | Effective for aryl ketones stable in acid. | orgoreview.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Strongly basic, high temp. | Suitable for acid-sensitive substrates. | wikipedia.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Pd/C | Catalytic | Reduces aryl ketones to methylene groups. | chemistrysteps.com |

Introduction of the Iodine Moiety

The introduction of iodine onto the difluorinated butylbenzene precursor is a critical transformation. The electronic properties of the starting material, 1-Butyl-3,5-difluorobenzene (B59708) , heavily influence the choice of method. The two fluorine atoms are strongly electron-withdrawing and meta-directing, while the butyl group is an activating ortho-, para-director. The cumulative effect of these groups makes the C2 position, located between the two fluorine atoms, the most activated site for electrophilic attack and the most acidic site for deprotonation.

Halogen Exchange Reactions (e.g., Finkelstein-type, with relevant catalysts)

The Finkelstein reaction, a classic method for preparing iodoalkanes from chloro- or bromoalkanes, can be adapted for aryl halides, though it is often more challenging. This SNAr-type reaction would theoretically involve the conversion of a precursor like 5-Butyl-2-chloro-1,3-difluorobenzene or 2-Bromo-5-butyl-1,3-difluorobenzene into the desired iodo-compound using an iodide salt such as sodium iodide or potassium iodide.

For aryl systems, these halogen exchange reactions typically require harsh conditions or the use of a catalyst, most commonly a copper(I) salt (e.g., CuI), to facilitate the displacement. However, for a substrate like 5-Butyl-1,3-difluoro-2-iodobenzene , this method is not commonly reported in the literature. The high efficiency of alternative methods, such as electrophilic iodination or directed metalation on the readily available 1-Butyl-3,5-difluorobenzene precursor, generally makes the halogen exchange route less favorable.

Electrophilic Iodination Reagents and Conditions

Electrophilic aromatic substitution is a direct and highly effective method for iodinating the electron-rich 1-Butyl-3,5-difluorobenzene . The position between the two meta-positioned fluorine atoms (C2) is strongly activated towards electrophiles. A variety of reagents and conditions can achieve this transformation with high regioselectivity. organic-chemistry.org

Common electrophilic iodinating systems involve an iodine source and an oxidizing agent to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I+). N-Iodosuccinimide (NIS) is a widely used reagent, often activated by a protic or Lewis acid. Other powerful systems include molecular iodine in the presence of an oxidizing agent or specialized reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org Organocatalytic methods, for instance using a thiourea (B124793) catalyst with DIH, have also been developed for the mild and efficient iodination of activated aromatic compounds. organic-chemistry.org

| Reagent System | Description | Typical Conditions |

| I2 / Oxidant | Molecular iodine is activated by an oxidizing agent (e.g., HNO3, H2O2, PhI(OAc)2) to form an electrophilic iodine species. | Acetic acid or other organic solvent. |

| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine. Often used with an acid catalyst (e.g., TFA, H2SO4) to enhance reactivity. | Acetonitrile (MeCN), Dichloromethane (DCM), or Trifluoroacetic acid (TFA). |

| Iodine Monochloride (ICl) | A potent electrophilic iodinating agent that typically provides high yields and clean reactions for activated arenes. | Inert solvent like DCM or CCl4, often at low temperatures. |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An efficient reagent for the iodination of electron-rich aromatic and heterocyclic compounds, sometimes used with a catalyst. organic-chemistry.org | Acetonitrile, often with a thiourea or disulfide catalyst. organic-chemistry.org |

For the synthesis of This compound , treatment of 1-Butyl-3,5-difluorobenzene with one of these reagent systems would be expected to yield the target product with high selectivity due to the strong directing effects of the fluorine and butyl substituents.

Metal-mediated Iodination of Aryl Precursors

Directed ortho-metalation (DoM) is an exceptionally powerful and regioselective strategy for functionalizing aromatic rings. wikipedia.org This method relies on the presence of a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

In the case of 1-Butyl-3,5-difluorobenzene , the fluorine atoms serve as effective, albeit weak, DMGs. The acidity of the proton at the C2 position is significantly increased by the inductive effect of the two adjacent C-F bonds. Treatment of the precursor with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), leads to selective deprotonation at the C2 position. uwindsor.ca This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an iodine electrophile, such as molecular iodine (I2) or 1,2-diiodoethane, to afford This compound with virtually complete regioselectivity.

The sequence is as follows:

Deprotonation: 1-Butyl-3,5-difluorobenzene is treated with n-BuLi at -78 °C. The lithium coordinates between the two fluorine atoms, facilitating the abstraction of the C2 proton.

Iodination: An iodine source, such as a solution of I2 in THF, is added to the aryllithium species, which acts as a potent nucleophile to displace iodide from I2 and form the C-I bond.

This method avoids the use of strong oxidizing agents and provides a clean, high-yielding route to the target molecule.

Sandmeyer-type Iodination (if applicable to precursor synthesis)

The Sandmeyer reaction provides an indirect route to aryl iodides from aryl amines via a diazonium salt intermediate. uwindsor.ca While not a direct iodination of the hydrocarbon precursor, it is a viable strategy if the corresponding aniline (B41778) is accessible.

The synthesis of This compound via this route would require the preparation of 5-Butyl-1,3-difluoro-2-aniline . This aniline precursor could potentially be synthesized by:

Nitration of 1-Butyl-3,5-difluorobenzene at the C2 position.

Reduction of the resulting nitro group (e.g., using SnCl2/HCl, H2/Pd/C) to the amine.

Once 5-Butyl-1,3-difluoro-2-aniline is obtained, the Sandmeyer sequence proceeds as follows:

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO2 and a strong acid like HCl or H2SO4) at low temperature (0-5 °C) to form the corresponding diazonium salt.

Iodide Displacement: The diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The iodide ion displaces the diazonium group (which is released as N2 gas) to form the final product, This compound .

This pathway is more circuitous than direct iodination or metalation but remains a classic and reliable method for introducing iodine, particularly when the aniline precursor is readily available through other synthetic schemes.

Sequential and Convergent Synthetic Routes

Stepwise Functionalization Strategies

The most logical strategies begin with a commercially available difluorinated benzene derivative. The two primary approaches are "alkylation-then-iodination" and "iodination-then-alkylation."

Strategy 1: Alkylation followed by Iodination (Most Common)

This is arguably the most efficient route.

Step 1: Synthesis of the Precursor: The key precursor, 1-Butyl-3,5-difluorobenzene , can be synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with butyryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. However, 1-Butyl-3,5-difluorobenzene is also commercially available, making this the preferred starting point. chemsrc.com

Step 2: Iodination: The precursor is then iodinated at the C2 position using one of the highly regioselective methods described previously, such as Directed ortho-Metalation (2.3.3) or Electrophilic Iodination (2.3.2).

Strategy 2: Iodination followed by Alkylation

This route introduces the iodine first.

Step 1: Iodination of the Core: 1,3-difluorobenzene is first iodinated to produce 1,3-difluoro-2-iodobenzene . sigmaaldrich.com This can be accomplished using the electrophilic or metalation methods on the parent difluorobenzene.

Step 2: Introduction of the Butyl Group: A butyl group is then introduced at the C5 position. This is typically done via Friedel-Crafts acylation with butyryl chloride and a Lewis acid catalyst (e.g., AlCl3), followed by reduction. The regioselectivity of the acylation must be carefully controlled, as the existing substituents (two F, one I) direct to the same position (C5), but their combined deactivating effect can make the reaction sluggish.

| Synthetic Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| Alkylation First | 1,3-Difluorobenzene or 1-Butyl-3,5-difluorobenzene | 1-Butyl-3,5-difluorobenzene | Friedel-Crafts Alkylation/Acylation-Reduction; Directed ortho-Metalation or Electrophilic Iodination | Highly regioselective final step; precursor is commercially available. | If starting from 1,3-difluorobenzene, initial alkylation can be complex. |

| Iodination First | 1,3-Difluorobenzene | 1,3-Difluoro-2-iodobenzene | Electrophilic Iodination; Friedel-Crafts Acylation followed by reduction | Utilizes simple starting material. | Friedel-Crafts acylation on the deactivated iodo-substituted ring can be challenging. |

| Sandmeyer Route | 1-Butyl-3,5-difluorobenzene | 5-Butyl-1,3-difluoro-2-nitrobenzene , 5-Butyl-1,3-difluoro-2-aniline | Nitration; Reduction; Diazotization; Iodide Displacement | Classic, reliable method. | Multi-step, potentially lower overall yield. |

Combination of C-H Activation and Cross-Coupling in Synthesis

The direct C-H activation/cross-coupling of a difluorobenzene derivative with a butyl source represents a highly atom-economical and elegant synthetic strategy. However, the direct C-H butylation of 1,3-difluorobenzene at the 5-position followed by iodination at the 2-position, or the direct C-H iodination of 1-butyl-3,5-difluorobenzene at the ortho position to the butyl group, presents significant regioselectivity challenges.

A more plausible approach would involve a directed C-H activation. For instance, if a directing group were present on the butyl chain or temporarily installed on the aromatic ring, it could facilitate selective C-H functionalization.

Alternatively, a cross-coupling reaction could be employed. For example, a Suzuki or Negishi coupling of a dihalodifluorobenzene with a butyl organometallic reagent could be a viable route to the 1-butyl-3,5-difluorobenzene precursor. Subsequent iodination would then yield the target molecule.

While a direct one-pot synthesis combining C-H activation and cross-coupling for this specific molecule is not documented, the principles are well-established in the synthesis of other complex aromatics. Such a hypothetical reaction would likely involve a palladium or rhodium catalyst capable of facilitating both the C-H activation and the cross-coupling event. The reaction conditions would need to be carefully optimized to control regioselectivity and prevent side reactions.

Table 1: Hypothetical Reaction Parameters for C-H Activation/Cross-Coupling Synthesis

| Parameter | Condition | Rationale |

| Catalyst | Palladium(II) acetate (B1210297) / Rhodium(III) chloride | Known to be effective for C-H activation and cross-coupling reactions. |

| Ligand | Phosphine-based or N-heterocyclic carbene (NHC) | To stabilize the metal center and modulate its reactivity. |

| Butyl Source | Butylboronic acid or Butylzinc chloride | Common reagents for Suzuki and Negishi cross-coupling reactions. |

| Solvent | Dioxane, Toluene (B28343), or DMF | High-boiling polar aprotic solvents are often used for these reactions. |

| Temperature | 80-120 °C | To provide sufficient energy for C-H bond cleavage. |

It is important to reiterate that this is a conceptual pathway, and its practical feasibility would require experimental validation.

Methodological Advancements in Scale-Up and Process Chemistry Considerations in Research

The transition from a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that fall under the umbrella of process chemistry. For the synthesis of this compound, several key factors would need to be considered for a safe, efficient, and cost-effective process.

Precursor Synthesis: The synthesis of the starting material, 1-butyl-3,5-difluorobenzene, is a critical step. While various methods exist for the synthesis of substituted difluorobenzenes, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution, their scalability and safety must be carefully evaluated. chemicalbook.com For instance, the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, can be hazardous on a large scale. google.com Continuous flow chemistry offers a safer alternative for handling potentially explosive intermediates like diazonium salts. chemicalbook.com

Iodination Step: The iodination of 1-butyl-3,5-difluorobenzene would likely be achieved through electrophilic aromatic substitution. Common iodinating agents include iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or N-iodosuccinimide (NIS).

Table 2: Key Considerations for Scale-Up of the Iodination Reaction

| Consideration | Research Focus | Potential Challenges |

| Reagent Selection | Use of less hazardous and more cost-effective iodinating agents. | Stoichiometric use of expensive or corrosive reagents. |

| Solvent Choice | Selection of a solvent that is easily recoverable, has a low environmental impact, and is safe to handle at scale. | Flammability, toxicity, and disposal of large volumes of solvent. |

| Reaction Conditions | Optimization of temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation. | Exothermic reactions requiring careful temperature control; long reaction times impacting throughput. |

| Work-up and Purification | Development of an efficient and scalable purification method (e.g., crystallization, distillation) to achieve the desired product purity. | Formation of isomeric impurities that are difficult to separate; product stability during purification. |

| Safety | Thorough hazard analysis of all reagents and reaction steps. | Handling of corrosive acids, oxidizing agents, and potentially toxic iodine vapors. |

The development of a robust and scalable process for the synthesis of this compound would necessitate a detailed investigation into these and other process parameters. The use of continuous flow reactors could offer significant advantages in terms of safety, efficiency, and scalability for both the precursor synthesis and the final iodination step.

Reactivity and Mechanistic Investigations of 5 Butyl 1,3 Difluoro 2 Iodobenzene

Cross-Coupling Reactions Leveraging the Aryl Iodide Moiety

The aryl iodide functional group is an excellent substrate for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on 5-Butyl-1,3-difluoro-2-iodobenzene are not prevalent, related transformations on iodobenzenes are well-documented. researchgate.netresearchgate.net For instance, the coupling of iodobenzene (B50100) with phenylboronic acid proceeds efficiently with various palladium catalysts. researchgate.net The presence of fluorine atoms, as in this compound, can influence the reaction, and copper(I) iodide in combination with phenanthroline has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of highly fluorinated aryl boronate esters with aryl iodides. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. nih.gov Supported palladium complexes, such as a 1,2-diaminocyclohexane Pd-complex on SBA-16, have proven effective for Heck reactions with aryl halides, offering high yields and the potential for catalyst recycling. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by palladium and a copper co-catalyst. researchgate.net However, copper-free versions have been developed. organic-chemistry.org Studies on 5-substituted-1,2,3-triiodobenzenes have shown that Sonogashira couplings can be highly regioselective, with the reaction favoring the least sterically hindered iodine position. nih.gov This suggests that for this compound, the reaction would selectively occur at the C-I bond. The general mechanism for palladium-catalyzed reactions like the Sonogashira reaction involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Nickel catalysts have emerged as a cost-effective alternative to palladium for this transformation. nih.gov Research on the Buchwald-Hartwig amination of iodobenzene with aniline (B41778) has been explored with various catalytic systems, including heterogeneous palladium single-atom catalysts. researchgate.net In the context of polyiodinated arenes, the Buchwald-Hartwig amination has demonstrated high regioselectivity, reacting specifically at the most accessible iodo position. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Example) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd(OAc)₂, PPh₃, Base | Forms C-C bonds; tolerant of many functional groups. libretexts.org |

| Heck | Alkene | PdCl₂, PPh₃, Base | Forms substituted alkenes; regioselectivity can be an issue. nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine | Forms aryl alkynes; can be performed under mild conditions. researchgate.net |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Forms C-N bonds; wide scope of amine and aryl halide partners. nih.govresearchgate.net |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type, C-N, C-O, C-S couplings)

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods, often with different reactivity profiles and cost advantages.

Ullmann-type Reactions: The classical Ullmann condensation is a copper-promoted synthesis of biaryl ethers. organic-chemistry.org Modern advancements have led to catalytic versions that proceed under milder conditions. rsc.orgmdpi.comrsc.org These reactions are effective for forming C-O, C-N, and C-S bonds. acs.org

C-N Coupling: Copper(I) catalyzed procedures are effective for the formation of carbon-nitrogen bonds between aryl iodides and various amines and amides. rsc.org A simple and versatile protocol using CuI as the catalyst and ethylene (B1197577) glycol as a ligand in 2-propanol allows for the efficient amination of a variety of functionalized aryl iodides. organic-chemistry.orgresearchgate.net This method is notably tolerant of different functional groups and can be performed in the presence of air. organic-chemistry.org

C-O Coupling: The Ullmann-type C-O cross-coupling reaction has been significantly advanced through the use of homogeneous copper catalysts with bidentate ligands, allowing the reaction to proceed under mild conditions. mdpi.com

C-S Coupling: Ligand-free copper iodide has been shown to catalyze the C-S coupling of aryl iodides and thiols, providing a straightforward method for the synthesis of diaryl thioethers with good chemoselectivity. uu.nl

In the context of fluorinated aryl iodides, copper-mediated fluorination of aryl iodides has been achieved using a cationic copper reagent and silver fluoride, proceeding through a proposed Cu(III) intermediate. nih.gov

Table 2: Examples of Copper-Catalyzed Coupling Reactions with Aryl Iodides

| Coupling Type | Nucleophile | Catalyst System (Example) | Product Type |

|---|---|---|---|

| C-N Coupling | Amines, Amides | CuI, Ethylene Glycol, K₃PO₄ | Aryl Amines, Aryl Amides rsc.orgorganic-chemistry.orgresearchgate.net |

| C-O Coupling | Phenols, Alcohols | CuI, Ligand, Base | Diaryl Ethers, Aryl Alkyl Ethers mdpi.com |

| C-S Coupling | Thiols | CuI, K₂CO₃ | Diaryl Thioethers uu.nl |

| Fluorination | AgF | (tBuCN)₂CuOTf | Aryl Fluorides nih.gov |

Nickel-Catalyzed Cross-Coupling and Reductive Cross-Coupling

Nickel catalysts are gaining prominence as a more sustainable and economical alternative to palladium for cross-coupling reactions. wisc.edu Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions have been developed for various substrates, including those with fluorine-containing groups. nih.govmdpi.com For instance, trans-NiCl(Ph)(PPh₃)₂ has shown promise in the Suzuki coupling of tosylates. mdpi.com Reductive cross-coupling, which directly couples two different electrophiles, is an emerging area where nickel catalysis is particularly effective. wisc.edu

While less common than palladium or copper, gold catalysis offers unique reactivity, particularly in oxidative cross-coupling reactions. nih.govnih.gov Gold-catalyzed cross-coupling reactions often proceed through a Au(I)/Au(III) catalytic cycle. thieme-connect.de These methods have been applied to the coupling of aryl iodides with various partners, including aryl sulfonyl hydrazides to form biaryl sulfones. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) on Related Difluorobenzene Systems

The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound suggests that the molecule could be susceptible to nucleophilic aromatic substitution (SNAr), although the iodine is the most likely leaving group in cross-coupling reactions. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. libretexts.orgmasterorganicchemistry.com

The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups, such as nitro groups or, to a lesser extent, fluorine atoms. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

For difluorobenzene systems, regioselectivity in SNAr reactions is a key consideration. researchgate.net The position of nucleophilic attack is influenced by the activating groups and the solvent. researchgate.net Studies on the reaction of polyfluorobenzenes with nucleophilic reagents have shown that fluorine can be displaced by various nucleophiles, including hydroxides, alkoxides, and amines. nih.gov More recent developments have utilized organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes under mild conditions, expanding the scope of this reaction to include a wider range of nucleophiles and substrates. nih.gov

Regioselectivity and Chemoselectivity Considerations in SNAr

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The feasibility and outcome of SNAr reactions are heavily influenced by the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. numberanalytics.com

In the context of this compound, the fluorine and iodine atoms are potential leaving groups. Generally, in SNAr reactions, the rate of substitution follows the order F > Cl > Br > I for activated aryl substrates. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. However, the leaving group's ability to depart is also crucial, with weaker bases being better leaving groups. numberanalytics.com

The regioselectivity of SNAr reactions is dictated by the positions of electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate (Meisenheimer complex). numberanalytics.compressbooks.pub For a reaction to proceed efficiently, EWGs are typically required at the ortho and/or para positions relative to the leaving group. pressbooks.pub In some cases, the regioselectivity of SNAr reactions can be controlled by reaction conditions, leading to different substitution patterns. nih.gov

The chemoselectivity in SNAr reactions on polyhalogenated aromatic compounds can be complex. For instance, in dihalogenated systems, the choice of which halogen is substituted can depend on factors like the relative activation by other ring substituents and the reaction conditions. Computational models have been developed to predict the regioselectivity of SNAr reactions by analyzing the stability of the Meisenheimer intermediates or by considering descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and electrostatic potential (ESP) at the substitution site. researchgate.netchemrxiv.org

Influence of Butyl and Iodine Substituents on SNAr Pathways

The substituents on the aromatic ring significantly impact SNAr reactions. Electron-withdrawing groups activate the ring towards nucleophilic attack, while electron-donating groups (EDGs) deactivate it. numberanalytics.com

In this compound, the substituents present a mixed profile:

Fluorine atoms: These are strongly electron-withdrawing and activating for SNAr.

Butyl group: As an alkyl group, it is generally considered a weak electron-donating group, which would deactivate the ring towards SNAr.

Iodine atom: Halogens are typically deactivating in electrophilic aromatic substitution but can act as leaving groups in SNAr.

The butyl group's deactivating effect could potentially hinder SNAr reactions. However, the strong activating effect of the two fluorine atoms is likely to dominate, making the ring susceptible to nucleophilic attack. The position of the butyl group (meta to one fluorine and para to the other) will influence the electron density distribution and the stability of any potential Meisenheimer complexes.

The iodine atom at the 2-position is a potential leaving group. While iodide is a good leaving group due to its low basicity, the fluorine atoms are generally better activators for the initial nucleophilic attack in SNAr. numberanalytics.comnih.gov Therefore, substitution of a fluorine atom is often favored. The bulky nature of the iodine atom could also sterically hinder the approach of a nucleophile to the adjacent fluorine atom.

Electrophilic Aromatic Substitution (EAS) Pathways of Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The rate and regioselectivity of EAS are governed by the substituents already present on the aromatic ring. numberanalytics.comlumenlearning.com

Regioselectivity with Multiple Directing Groups

When multiple substituents are present on a benzene ring, the regioselectivity of an incoming electrophile is determined by the combined directing effects of all groups. libretexts.orgmasterorganicchemistry.com These effects can be either reinforcing or conflicting.

In derivatives of this compound, we have a combination of directing groups:

Butyl group: An alkyl group, which is an ortho-, para-director. masterorganicchemistry.com

Fluorine atoms: Halogens are ortho-, para-directors. masterorganicchemistry.com

Iodine atom: A halogen, which is also an ortho-, para-director. masterorganicchemistry.com

The directing effects of these groups would need to be considered in concert. For an incoming electrophile, the potential positions of attack are the carbons not already substituted. The directing groups will influence the stability of the intermediate carbocation (sigma complex). organicchemistrytutor.com The position that leads to the most stable intermediate will be the major product.

Deactivation/Activation Effects of Substituents

Substituents on an aromatic ring can be classified as activating or deactivating towards EAS based on their effect on the reaction rate compared to benzene. numberanalytics.commasterorganicchemistry.com

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate. lumenlearning.comlibretexts.org Examples include alkyl groups. youtube.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. lumenlearning.comlibretexts.org Halogens are generally considered deactivating groups in EAS. masterorganicchemistry.comyoutube.com

In the case of derivatives of this compound:

The butyl group is an activating group. youtube.com

The fluorine and iodine atoms are deactivating groups. masterorganicchemistry.comyoutube.com

| Substituent | Effect on EAS Reactivity | Directing Effect |

| Butyl | Activating | Ortho, Para |

| Fluorine | Deactivating | Ortho, Para |

| Iodine | Deactivating | Ortho, Para |

Metalation and Lithiation Reactions (e.g., Directed Ortho-Metalation related to its formation or further functionalization)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. wikipedia.org

While the butyl and iodo groups are not typical DMGs, the fluorine atoms in this compound could potentially direct lithiation. Fluorine has been shown to act as a directing group in some lithiation reactions. psu.edu

Regioselectivity in Aryl Anion Generation

The regioselectivity of metalation is primarily controlled by the position of the DMG. wikipedia.org The strong base coordinates to a heteroatom in the DMG, and deprotonation occurs at the nearest ortho position. wikipedia.orguwindsor.ca

In the absence of a strong DMG, the acidity of the aromatic protons determines the site of lithiation. Electron-withdrawing groups increase the acidity of nearby protons. Therefore, in this compound, the proton at the 4-position, which is ortho to two fluorine atoms and the iodine atom, would be the most acidic and the most likely site for deprotonation by a strong base.

Furthermore, halogen-metal exchange is a common method for generating aryl anions. psu.edu In this case, the iodine atom could undergo exchange with an organolithium reagent to form 5-butyl-1,3-difluoro-2-lithiated benzene. This would be a highly regioselective way to generate an aryl anion at the 2-position.

The choice of base and reaction conditions (solvent, temperature) is critical in determining the outcome of these reactions, as they can influence the relative rates of deprotonation versus halogen-metal exchange. psu.edu

| Reaction Type | Potential Site of Aryl Anion Generation | Controlling Factor |

| Directed Ortho-Metalation | Position 4 | Acidity of C-H bond due to adjacent fluorine and iodine atoms |

| Halogen-Metal Exchange | Position 2 | Reactivity of the C-I bond with organolithium reagents |

Radical Reactions Involving Aryl Halides

Aryl halides are pivotal precursors for the generation of aryl radicals, which are highly reactive intermediates in numerous synthetic methodologies. The specific nature of the halogen atom significantly influences the ease of radical formation, with the carbon-iodine (C-I) bond being the most amenable to cleavage among the halogens.

The C-I bond in this compound is the most labile site for initiating radical reactions. Homolytic cleavage of this bond results in the formation of a 5-butyl-1,3-difluorophenyl radical and an iodine radical. This process can be initiated by thermal or photochemical energy input.

The general trend for carbon-halogen bond strengths is C-F > C-Cl > C-Br > C-I, making the C-I bond the weakest and therefore the most susceptible to homolytic cleavage. This characteristic is fundamental to the utility of aryl iodides in radical chemistry.

Table 3.5.1-1: Representative Carbon-Halogen Bond Dissociation Energies (BDEs) in Halobenzenes

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~123 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

Note: These are generalized values for halobenzenes and serve as a reference. The exact BDE for this compound will be influenced by its specific substitution pattern.

In recent years, photoredox catalysis and electrochemical methods have emerged as powerful tools for the functionalization of aryl halides under mild conditions. These techniques rely on single-electron transfer (SET) processes to generate aryl radicals from precursors like this compound.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the aryl iodide. Given the relatively low reduction potential of aryl iodides, a reductive quenching cycle is often operative. The excited photocatalyst transfers an electron to the aryl iodide, forming a radical anion. This intermediate is highly unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired aryl radical.

The electrochemical reduction of aryl halides follows a similar principle, where an electron is directly transferred from an electrode to the molecule, initiating the C-I bond cleavage. The reduction potential required for this process is a key parameter. While the specific reduction potential for this compound has not been reported, studies on related fluorinated aryl iodides provide valuable insights. The presence of fluorine atoms generally makes the reduction more favorable (less negative potential) due to their electron-withdrawing nature.

Table 3.5.2-1: Illustrative Electrochemical Reduction Potentials of Related Aryl Halides

| Compound | Reduction Potential (V vs. SCE) |

| Iodobenzene | -2.2 to -2.4 |

| Bromobenzene | -2.5 to -2.7 |

| Chlorobenzene | ~ -2.8 |

Note: These values are approximate and can vary with experimental conditions (solvent, electrolyte, etc.). The reduction potential for this compound is expected to be influenced by its unique substitution.

The generated 5-butyl-1,3-difluorophenyl radical can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or cross-coupling with other radical species, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Effects of Fluorine on Reactivity and Reaction Pathways ("Fluorine Effect")

The two fluorine atoms in this compound exert a profound influence on its reactivity, a phenomenon often referred to as the "fluorine effect". This effect is a combination of steric and electronic factors.

Electronically, fluorine is the most electronegative element, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect (-I effect). This has several consequences:

Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack in certain reaction manifolds, although radical reactions are more common for aryl iodides.

Stabilization of Intermediates: The fluorine atoms can stabilize anionic intermediates or transition states through their inductive effect.

Modulation of Redox Potentials: As mentioned previously, the -I effect of fluorine makes the molecule easier to reduce, which is advantageous in photoredox and electrochemical applications.

The positions of the fluorine atoms at the 1 and 3 positions (ortho and meta to the iodine) are crucial. An ortho-fluorine can have a more pronounced effect on the reactivity at the C-I bond due to its proximity. Computational studies have shown that ortho-fluorine substituents can significantly impact the energetics of metal-catalyzed cross-coupling reactions by strengthening the metal-aryl bond.

In the context of radical reactions, the fluorine atoms can influence the selectivity of subsequent bond formations. The electron-deficient nature of the 5-butyl-1,3-difluorophenyl radical will affect its reactivity towards different substrates. For example, it would be expected to react readily with electron-rich alkenes.

The steric bulk of the fluorine atoms is relatively small, but their presence can still influence the approach of reagents and the conformation of reaction intermediates. The interplay between the electronic and steric effects of the fluorine atoms, along with the butyl group, makes this compound a unique and potentially valuable building block in synthetic chemistry.

Theoretical and Computational Studies of 5 Butyl 1,3 Difluoro 2 Iodobenzene

Electronic Structure Calculations

The electronic character of 5-Butyl-1,3-difluoro-2-iodobenzene is governed by the complex interplay of the electron-donating butyl group and the electron-withdrawing halogen atoms, all attached to a central aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting these electronic features.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene (B151609) ring, with some contribution from the p-orbitals of the iodine and fluorine atoms. The butyl group, being electron-donating, will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to an unsubstituted di-fluoro-iodobenzene. Conversely, the LUMO is anticipated to be a π*-antibonding orbital of the benzene ring. The electron-withdrawing nature of the fluorine and iodine atoms will lower the energy of the LUMO, enhancing the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on iodonitrobenzenes, it was found that the combined influence of an electron-donating and an electron-withdrawing group can significantly alter the energy levels of the frontier orbitals. bldpharm.com

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Compounds Data is illustrative and based on typical values for substituted benzenes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | 1.14 | 10.38 |

| Toluene (B28343) | -8.82 | 1.15 | 9.97 |

| Fluorobenzene | -9.20 | 0.98 | 10.18 |

| Iodobenzene (B50100) | -8.75 | 0.55 | 9.30 |

This interactive table allows for sorting by clicking on the column headers.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the fluorine atoms, indicating their role as sites for electrophilic attack. Conversely, a region of positive potential (typically colored blue) would be expected on the iodine atom, opposite to the C-I bond, corresponding to the σ-hole. researchgate.netresearchgate.net The aromatic ring itself will display a complex potential landscape, influenced by all substituents.

Table 2: Illustrative Natural Atomic Charges for Atoms in a Substituted Benzene Ring Data is hypothetical and for illustrative purposes based on NBO analysis principles.

| Atom | Representative Partial Charge (a.u.) |

| C (bonded to Butyl) | -0.15 |

| C (bonded to F) | +0.25 |

| C (bonded to I) | +0.10 |

| F | -0.20 |

| I | +0.05 |

| H (on ring) | +0.10 |

This interactive table showcases expected charge distributions.

The substitution pattern on the benzene ring of this compound can induce subtle changes in the bond lengths and, consequently, the aromaticity of the ring. Bond order analysis, often performed in conjunction with NBO analysis, can quantify the degree of double bond character for the C-C bonds within the ring.

Aromaticity is a key concept in organic chemistry, and several computational indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.netorientjchem.org A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a loss of aromaticity. For this compound, the steric and electronic effects of the substituents are expected to cause a slight decrease in the HOMA value compared to unsubstituted benzene.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative value at the center of the ring (NICS(0)) or above the ring plane (NICS(1)) indicates aromatic character. Studies on fluorinated benzenes have shown that increasing the number of fluorine substituents leads to a reduction in aromaticity, which would be reflected in less negative NICS values. nih.gov Other indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) also provide valuable measures of electron delocalization and aromaticity. biointerfaceresearch.comsemanticscholar.org

Table 3: Common Aromaticity Indices for Benzene and a Representative Substituted Benzene Data is based on typical literature values.

| Compound | HOMA | NICS(1) (ppm) | PDI | FLU |

| Benzene | 0.99 | -10.20 | 0.101 | 0.00 |

| Hexafluorobenzene | 0.73 | -4.80 | 0.075 | 0.02 |

This interactive table allows for comparison of aromaticity indices.

Conformational Analysis and Potential Energy Surfaces (methodological focus)

The presence of a flexible butyl group introduces conformational complexity to the this compound molecule. Understanding the preferred spatial arrangements and the energy barriers between them is crucial for a complete molecular description.

The n-butyl group can adopt various conformations due to rotation around its C-C single bonds. The rotation of the butyl group relative to the benzene ring is of particular interest. Computational studies on n-butylbenzene have identified several stable conformers. walisongo.ac.id The potential energy surface (PES) for this rotation is characterized by energy minima corresponding to stable conformations and transition states corresponding to the energy barriers between them. The most stable conformers are typically those that minimize steric interactions between the butyl chain and the aromatic ring. For this compound, the presence of the bulky iodine atom and the fluorine atom ortho to the butyl group would likely influence the rotational barriers and the relative energies of the conformers compared to unsubstituted n-butylbenzene. The steric hindrance imposed by these halogens would be expected to increase the rotational barriers. For instance, studies on substituted toluenes have shown that repulsive steric interactions between substituents and the methyl group's C-H bonds are a dominant factor. researchgate.net

Table 4: Representative Rotational Barriers for Alkyl Groups on a Benzene Ring Data is illustrative and based on computational studies of analogous compounds.

| Molecule | Rotational Barrier (kcal/mol) |

| Toluene | ~0.014 |

| Ethylbenzene | ~1.2 |

| n-Propylbenzene | ~2.0 |

| n-Butylbenzene | ~2.5 - 3.0 |

This interactive table provides an overview of typical rotational energy barriers.

The benzene ring is characteristically planar. However, bulky substituents or significant electronic perturbations can cause slight deviations from planarity. In the case of this compound, the substituents are not exceptionally large, and significant distortion of the ring's planarity is not expected. Computational geometry optimizations would likely confirm a nearly planar benzene ring. Studies on various substituted benzenes have shown that even with multiple substituents, the aromatic core largely maintains its planarity. researchgate.net Any minor puckering of the ring would be a result of balancing the steric strain between the adjacent butyl, fluorine, and iodine groups. The primary influence of the halogens is on the electronic structure rather than a significant distortion of the molecular geometry.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves predicting the most likely reaction pathways and analyzing the high-energy transition states that govern reaction rates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for aryl halides. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. aalto.finih.gov Computational modeling can determine the energy barriers for each step, identifying the rate-determining step and predicting how substituents on the aryl halide will influence reactivity.

The oxidative addition of an aryl halide to a Pd(0) complex is often the first and rate-determining step. uvic.cachemrxiv.org The reactivity trend for halogens is typically I > Br > Cl > F. uvic.ca Therefore, for this compound, the oxidative addition is predicted to occur exclusively at the C-I bond. DFT calculations can model the transition state of this process, where the C-I bond is broken and new Pd-C and Pd-I bonds are formed. uvic.ca The presence of two electron-withdrawing fluorine atoms is expected to make the ipso-carbon more electrophilic, potentially lowering the activation energy for this step compared to non-fluorinated analogues. Conversely, the electron-donating butyl group may slightly increase this energy barrier.

Transmetalation involves the transfer of an organic group (e.g., from an organoboron compound in Suzuki coupling) to the palladium(II) complex. researchgate.netacs.org This step is often facilitated by a base. acs.org Computational studies can model the transition state, which typically involves a bridged intermediate. The electronic nature of the substituents on the aryl ring can influence the stability of the palladium complex and thus the facility of the transmetalation step.

Reductive elimination is the final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. The steric and electronic properties of the ligands and the coupled groups influence the energy barrier of this step. For this compound, the steric bulk of the ortho-butyl group and the electronic influence of the ortho-fluorine atom would be key factors in modeling the transition state.

Table 1: Predicted Influence of Substituents on Cross-Coupling Steps for this compound

| Catalytic Step | Substituent | Predicted Effect on Activation Energy | Rationale |

|---|---|---|---|

| Oxidative Addition | 2-Iodo | Major site of reactivity | C-I bond is the weakest C-X bond. uvic.ca |

| 1,3-Difluoro | Decrease | Increases electrophilicity of the ipso-carbon. | |

| 5-Butyl | Slight Increase | Inductive electron donation may slightly decrease electrophilicity. | |

| Transmetalation | 1,3-Difluoro | May Increase | Electron-withdrawing groups can affect the stability of the Pd(II) intermediate. |

| 5-Butyl | May Decrease | Electron-donating groups can facilitate changes at the metal center. | |

| Reductive Elimination | 1-Fluoro, (ortho) | May Increase | Steric hindrance and strong Pd-C bond due to electron withdrawal can raise the barrier. |

| 5-Butyl, (para) | Minimal | Less direct steric or electronic influence compared to ortho groups. |

Beyond metal-catalyzed reactions, the reactivity of this compound can be assessed for Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) pathways. These two reactions proceed through fundamentally different mechanisms and are oppositely affected by the substituents on the aromatic ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group, as they stabilize the anionic intermediate. masterorganicchemistry.com In this compound, the two fluorine atoms are potent EWGs. If a good leaving group (like the iodine itself, or another group introduced synthetically) is present, the fluorine atoms would strongly activate the ring towards SNAr. The butyl group, being an electron-donating group (EDG), would have a deactivating effect. Computational modeling can predict the stability of the potential Meisenheimer complexes, confirming that the EWGs are essential for this pathway. nih.gov

Electrophilic Aromatic Substitution (EAS): In contrast, EAS involves the attack of an electrophile on an electron-rich aromatic ring, forming a positively charged carbocation intermediate called a Wheland or sigma complex. lumenlearning.comlibretexts.org This reaction is accelerated by EDGs, which stabilize the cation, and decelerated by EWGs. lumenlearning.com For this compound, the two fluorine atoms would strongly deactivate the ring towards EAS, making such reactions highly unfavorable. The single electron-donating butyl group is generally insufficient to overcome the deactivating effect of two fluorine atoms. youtube.com DFT calculations can be used to compare the activation energies for the formation of the Wheland intermediate at different positions on the ring, confirming the strong deactivation by the fluoro groups. rsc.org

Table 2: Predicted Reactivity for SNAr vs. EAS Pathways

| Reaction Type | Key Intermediate | Influence of Substituents | Predicted Reactivity for this compound |

|---|---|---|---|

| SNAr | Meisenheimer Complex (Anionic) | Activated by EWGs (F, F); Deactivated by EDGs (Butyl) | Plausible , especially with a good leaving group, due to strong activation by two fluorine atoms. |

| EAS | Wheland Complex (Cationic) | Activated by EDGs (Butyl); Deactivated by EWGs (F, F) | Highly Unfavorable , due to the powerful deactivating effect of two fluorine atoms. |

Solvent Effects and Catalytic Cycle Modeling in silico

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a reaction. rsc.org Computational chemistry models solvent effects to provide a more accurate picture of reaction energetics. This is particularly important in palladium-catalyzed cross-coupling reactions, where charged or highly polar intermediates are common. nih.govrsc.org

In silico modeling can incorporate solvent effects through either implicit or explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed view of specific solvent-solute interactions, such as hydrogen bonding, at the cost of higher computational demand.

For the cross-coupling of this compound, solvent polarity is a critical variable. For instance, computational and experimental studies have shown that in Suzuki couplings, polar solvents can favor the formation of anionic palladium complexes (e.g., [Pd(L)₂X]⁻), which can exhibit different reactivity and selectivity compared to the neutral species that dominate in nonpolar solvents. nih.gov Modeling the catalytic cycle in different solvents like polar aprotic DMF versus nonpolar toluene could predict changes in the rate-determining step or the suppression of side reactions. For a substrate like this compound, a polar solvent might be predicted to accelerate the oxidative addition step by stabilizing the resulting polar Pd(II) complex.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. nih.govmdpi.com These descriptors provide a quantitative basis for the qualitative concepts of organic chemistry and are increasingly used in machine learning models to predict reaction outcomes. researchgate.netprinceton.edu For this compound, these descriptors can offer a rapid assessment of its likely chemical behavior.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to act as a nucleophile and electrophile, respectively. A low LUMO energy indicates a good electron acceptor, suggesting susceptibility to nucleophilic attack. The presence of two strongly electronegative fluorine atoms and an iodine atom is predicted to significantly lower the LUMO energy of this compound.

Electrostatic Potential (ESP): An ESP map shows the distribution of charge on the molecular surface. Positive regions (blue) indicate electrophilic sites, while negative regions (red) indicate nucleophilic sites. For this molecule, a strong positive potential would be expected on the carbon atom bonded to iodine, making it a prime target for nucleophilic attack or oxidative addition.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. This can quantify the inductive effects of the substituents.

Electrophilicity Index (ω): This global descriptor measures the stabilization in energy when the system acquires additional electronic charge from the environment, providing a quantitative measure of electrophilicity. nih.govacs.org

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Hypothetical DFT Calculation)

| Descriptor | Predicted Value | Interpretation of Reactivity |

|---|---|---|

| LUMO Energy | Low (e.g., < -1.0 eV) | High susceptibility to nucleophilic attack and oxidative addition. |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability; a smaller gap suggests higher reactivity. |

| ESP at C2 (Iodo-carbon) | Highly Positive | Confirms this site as the primary electrophilic center of the ring. |

| NBO Charge on F atoms | Highly Negative | Confirms strong inductive electron withdrawal. |

| NBO Charge on C5 (Butyl-carbon) | Slightly Negative | Confirms modest electron donation from the butyl group. |

| Electrophilicity Index (ω) | High | The molecule is a strong electrophile overall. |

Note: The values in this table are illustrative examples of what would be expected from a DFT calculation and are not experimental data.

These computational tools, from full mechanism modeling to the calculation of simple descriptors, provide a deep, predictive understanding of the chemical nature of this compound, guiding its effective use in synthesis.

Applications of 5 Butyl 1,3 Difluoro 2 Iodobenzene As a Key Intermediate in Complex Molecule Synthesis

Building Block for Fluoro- and Iodo-Substituted Aromatic Scaffolds

5-Butyl-1,3-difluoro-2-iodobenzene serves as a fundamental building block for the creation of more complex fluoro- and iodo-substituted aromatic scaffolds. The presence of both fluorine and iodine atoms on the benzene (B151609) ring imparts distinct reactivity and properties. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional groups at the 2-position of the benzene ring.

Simultaneously, the fluorine atoms at the 1- and 3-positions significantly influence the electronic properties of the aromatic ring, often enhancing the stability of the molecule and modulating the reactivity of the adjacent iodo-group. This dual functionality makes it a sought-after precursor for constructing intricately substituted aromatic compounds that are otherwise difficult to synthesize. These resulting scaffolds are of great interest in various areas of chemical research.

Precursor to Biologically Relevant Scaffolds (without discussing specific biological activity or clinical data)

The unique structural features of this compound make it an attractive starting material for the synthesis of scaffolds with potential biological relevance. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to alter physicochemical properties. mdpi.com

Incorporation into Pharmaceutical Lead Structures (conceptual)

In the conceptual design of new pharmaceutical lead structures, this compound offers a versatile platform. chemimpex.com The butyl group can provide a lipophilic handle, while the difluoro-iodophenyl moiety can be elaborated through various chemical reactions to introduce pharmacophoric features. chemimpex.com The iodine atom can be readily replaced via cross-coupling reactions to build more complex molecular frameworks. chemimpex.com The fluorine atoms can influence properties such as metabolic stability and binding affinity. ossila.com The ability to systematically modify each part of the molecule makes it a valuable tool in the exploration of new chemical space for drug discovery. chemimpex.com

Role in Agrochemical Development (conceptual)

Similarly, in the field of agrochemical research, this compound can serve as a precursor for the development of new active ingredients. chemimpex.comchemimpex.com The introduction of fluorine atoms into agrochemicals has been shown to have a significant impact on their biological activity. ossila.com The butyl group and the reactive iodine atom provide opportunities for synthetic diversification, allowing for the creation of a library of compounds for screening. chemimpex.comchemimpex.com This approach facilitates the systematic investigation of structure-activity relationships in the quest for novel and effective crop protection agents.

Intermediate in Advanced Materials Science Research (conceptual, without specific material properties)

The distinct combination of a flexible alkyl chain, a rigid aromatic core, and polarizable halogen atoms makes this compound a promising intermediate in the conceptual design of new materials. chemimpex.combldpharm.com

Precursor for Monomer Synthesis and Polymerization

Conceptually, this compound can be utilized as a precursor for the synthesis of novel monomers. nih.govresearchgate.net The reactive iodine site can be functionalized to introduce polymerizable groups, such as vinyl, ethynyl, or other suitable moieties, through well-established organic transformations. The resulting monomers, containing the butyl and difluoro-substituted phenyl unit, could then be subjected to polymerization reactions to generate new polymers. The incorporation of the butylated and fluorinated aromatic structure into a polymer backbone could, in principle, influence the properties of the resulting material.

Utility in Ligand Design and Catalyst Development

The application of specifically this compound as a scaffold in ligand design and catalyst development is not yet a widely reported area of research. However, the inherent properties of its constituent functional groups allow for a theoretical exploration of its potential in these fields.

The 1,3-difluoro-2-iodobenzene core of the molecule is a key feature. The iodine atom serves as a highly effective handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the complex architectures of ligands and catalysts. The presence of the two fluorine atoms ortho and para to the iodine can electronically modulate the reactivity of the C-I bond, potentially influencing the efficiency and selectivity of these coupling processes.

The fluorine atoms themselves can play a significant role in the properties of a final ligand or catalyst. Their high electronegativity can create localized dipole moments and influence the electronic nature of the aromatic ring. nih.gov In the context of ligand-protein interactions, fluorine atoms can form favorable interactions with protein backbones and are known to enhance metabolic stability and binding affinity. nih.gov

While direct evidence is pending, the combination of these features suggests that this compound could serve as a foundational building block for a new generation of ligands and catalysts with tailored electronic, steric, and solubility properties.

Strategic Importance in Divergent Synthesis Libraries

The true synthetic power of this compound likely lies in its strategic application for creating divergent synthesis libraries. Divergent synthesis is a powerful strategy in drug discovery and materials science, allowing for the rapid generation of a multitude of structurally related compounds from a common intermediate.

The key to the utility of this compound in this context is the orthogonal reactivity of its functional groups. The highly reactive iodophenyl group can be selectively targeted for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a diverse set of substituents at the 2-position of the benzene ring. For instance, reaction with various boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) would each yield a distinct family of compounds.

Following the initial diversification at the iodine position, the fluorine atoms offer potential for further modification, although this is generally more challenging. Nucleophilic aromatic substitution (SNAr) reactions could potentially be employed under specific conditions to replace one or both fluorine atoms, further expanding the chemical space accessible from this single starting material.

The workflow for a divergent synthesis library starting from this compound could be envisioned as follows:

Initial Diversification: A library of diverse building blocks (e.g., boronic acids, alkynes, amines) is coupled to the 2-position of this compound via established cross-coupling methodologies.

Secondary Functionalization: The resulting library of compounds could then be subjected to further reactions targeting other positions on the aromatic ring or the newly introduced functional groups.

Screening: The final library of diverse molecules can then be screened for desired biological activity or material properties.

This strategic approach allows for the efficient exploration of a vast chemical space around the core 5-butyl-1,3-difluorophenyl scaffold, significantly accelerating the discovery of novel bioactive molecules or functional materials.

Advanced Analytical Methodologies for Research on 5 Butyl 1,3 Difluoro 2 Iodobenzene and Its Transformations

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Research

Spectroscopy is an indispensable tool in the analysis of 5-Butyl-1,3-difluoro-2-iodobenzene, providing real-time data and detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹²⁷I NMR for mechanistic studies, reaction kinetics, and purity assessment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure, dynamics, and purity of this compound and its derivatives. magritek.com The application of various NMR-active nuclei allows for a thorough characterization.

¹H NMR: Proton NMR is fundamental for identifying the butyl group and the aromatic protons. The chemical shifts and splitting patterns of the butyl chain's protons (CH₃, CH₂, CH₂, CH₂) provide clear evidence of its structure. The aromatic region of the spectrum reveals signals corresponding to the two hydrogens on the benzene (B151609) ring, with their coupling to adjacent fluorine atoms providing key structural information.